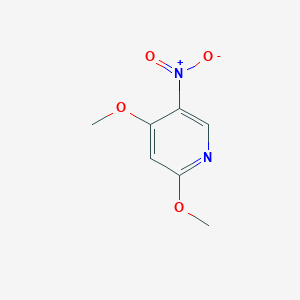

2,4-Dimethoxy-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6-3-7(13-2)8-4-5(6)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDVECANPFZAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679977 | |

| Record name | 2,4-Dimethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607373-84-2 | |

| Record name | 2,4-Dimethoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607373-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dimethoxy-5-nitropyridine

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dimethoxy-5-nitropyridine, a pivotal intermediate in the development of contemporary pharmaceuticals and agrochemicals. The primary focus is on the prevalent and industrially scalable method of nucleophilic aromatic substitution (SNAr), starting from 2,4-dichloro-5-nitropyridine. We will dissect the underlying mechanistic principles that govern this transformation, offering a detailed, field-tested experimental protocol. Furthermore, an alternative strategy via electrophilic nitration of 2,4-dimethoxypyridine is critically evaluated, providing researchers with a comparative analysis of the available synthetic options. This document is intended for researchers, chemists, and process development professionals, aiming to bridge theoretical concepts with practical, actionable insights for laboratory and scale-up applications.

Part 1: The Primary Synthetic Pathway via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and widely adopted method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine. This pathway's success hinges on the electronic architecture of the pyridine ring, which is deliberately engineered for high reactivity with nucleophiles.

1.1: Mechanistic Rationale: Causality in Action

The synthetic route's foundation lies in the SNAr mechanism, an addition-elimination process. The pyridine ring, being inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2] This activation renders the carbon atoms at the C2 and C4 positions, which bear the chloride leaving groups, highly electrophilic and susceptible to nucleophilic attack.[2]

The reaction proceeds in two key stages:

-

Nucleophilic Attack & Meisenheimer Complex Formation: A strong nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks one of the electron-deficient carbons (C2 or C4). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

-

Leaving Group Departure & Aromaticity Restoration: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion, a good leaving group, to yield the substituted product.

A crucial aspect of this synthesis is the high degree of regioselectivity. The initial substitution overwhelmingly occurs at the C4 position. This preference is a direct consequence of the principles of electronic stabilization; a nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This provides significantly more stabilization compared to an attack at the C2 position, which is meta to the nitro group and does not benefit from this direct resonance stabilization.[2] Consequently, the activation energy for the C4-attack pathway is lower, making it the kinetically favored product. The second methoxide substitution then proceeds at the C2 position.

1.2: Visualization of the SNAr Pathway

Caption: SNAr synthesis of this compound.

1.3: Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,4-Dichloro-5-nitropyridine (1.0 eq)

-

Sodium metal (2.2 - 2.5 eq)

-

Anhydrous Methanol

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous methanol. Carefully add sodium metal in small portions to the stirred methanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a manageable reaction. Continue stirring until all the sodium has completely dissolved.[2]

-

Reaction Initiation: To the freshly prepared sodium methoxide solution, add 2,4-dichloro-5-nitropyridine (1.0 eq) portion-wise or as a solution in a minimal amount of anhydrous methanol.

-

Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and deionized water.

-

Separate the organic layer. Wash it sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

1.4: Data Summary

| Parameter | Value/Condition | Rationale |

| Nucleophile | Sodium Methoxide | A strong nucleophile required to attack the electron-deficient pyridine ring. |

| Stoichiometry | >2.0 equivalents of NaOMe | Ensures complete substitution of both chlorine atoms. A slight excess drives the reaction to completion. |

| Solvent | Anhydrous Methanol | Serves as both the solvent and the precursor for the methoxide nucleophile. Must be anhydrous to prevent quenching of the sodium methoxide. |

| Temperature | Reflux | Provides the necessary activation energy for the substitution reactions to proceed at a practical rate. |

| Monitoring | TLC | Allows for real-time tracking of the disappearance of starting material and intermediates, and the appearance of the product. |

Part 2: Alternative Synthetic Approach via Electrophilic Nitration

An alternative, though less common, approach involves the direct nitration of a pre-existing 2,4-dimethoxypyridine ring. This pathway leverages the principles of electrophilic aromatic substitution.

2.1: Conceptual Framework

Electrophilic substitution on the pyridine ring is generally challenging. The ring nitrogen acts as an electron-withdrawing group via induction and becomes protonated under the strongly acidic conditions typical for nitration, which severely deactivates the ring towards electrophilic attack.[3][4]

However, the presence of two strongly activating, ortho-para directing methoxy groups at the C2 and C4 positions can overcome this inherent lack of reactivity. The 5-position is electronically favorable for nitration as it is para to the C2-methoxy group and ortho to the C4-methoxy group, allowing for effective stabilization of the positive charge in the reaction intermediate (the sigma complex).

The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is standard, generating the highly electrophilic nitronium ion (NO₂⁺).[5] Milder conditions, such as nitric acid in trifluoroacetic anhydride, have also been successfully used for nitrating substituted pyridines.[6][7][8]

2.2: Visualization of the Electrophilic Nitration Pathway

Caption: Electrophilic nitration of 2,4-dimethoxypyridine.

2.3: General Experimental Protocol (Adapted)

This is a representative protocol adapted from general procedures for pyridine nitration.[8][9] Optimization will be necessary.

Materials:

-

2,4-Dimethoxypyridine (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane or Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, add concentrated sulfuric acid. Slowly add 2,4-dimethoxypyridine while maintaining a low temperature.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask. Add this nitrating mixture dropwise to the solution of 2,4-dimethoxypyridine, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) for several hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Purification: Extract the aqueous mixture multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

2.4: Comparative Analysis: SNAr vs. Nitration

| Feature | SNAr Pathway | Electrophilic Nitration Pathway |

| Starting Material | 2,4-Dichloro-5-nitropyridine | 2,4-Dimethoxypyridine |

| Regioselectivity | High and predictable | Potential for isomeric byproducts |

| Reaction Conditions | Generally milder (reflux in methanol) | Harsh (strong acids, low temp) |

| Atom Economy | Lower (involves substitution) | Higher (direct functionalization) |

| Overall Viability | Preferred Method: Robust, high-yielding, and highly selective. The precursor is commercially available or readily synthesized. | Alternative: Conceptually valid but may suffer from lower yields and the formation of difficult-to-separate isomers. Requires careful control of harsh conditions. |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step nucleophilic aromatic substitution on 2,4-dichloro-5-nitropyridine using sodium methoxide. This method is underpinned by well-understood mechanistic principles that ensure high regioselectivity and yield. While the alternative pathway of direct electrophilic nitration of 2,4-dimethoxypyridine is chemically plausible, it presents significant challenges regarding reaction control and selectivity. For researchers and drug development professionals requiring a dependable and scalable route to this valuable intermediate, the SNAr pathway remains the authoritative and recommended choice.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the electron-withdrawing nitro group and the electron-donating methoxy groups on the pyridine ring, impart unique physicochemical properties that govern its reactivity, solubility, and potential as a scaffold in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural and analytical data, alongside a discussion of its synthesis and reactivity profile. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities.

Chemical Identity and Molecular Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 607373-84-2 . Its molecular formula is C₇H₈N₂O₄, corresponding to a molecular weight of 184.15 g/mol .[1]

The molecular structure consists of a pyridine ring substituted with two methoxy groups at positions 2 and 4, and a nitro group at position 5. The presence of both electron-donating methoxy groups and a strongly electron-withdrawing nitro group significantly influences the electron density distribution within the pyridine ring, making it a versatile building block in organic synthesis.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 607373-84-2 | ECHEMI[1] |

| Molecular Formula | C₇H₈N₂O₄ | ECHEMI[1] |

| Molecular Weight | 184.15 g/mol | ECHEMI[1] |

| Density (calculated) | 1.292 g/cm³ | ECHEMI[1] |

| XLogP3 (calculated) | 1.53020 | ECHEMI[1] |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methoxy groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbons of the pyridine ring and the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

-

C-H stretching from the aromatic ring and methoxy groups.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

Asymmetric and symmetric stretching of the nitro group (NO₂) , which typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O stretching of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 184.15.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to this compound could involve the nitration of a 2,4-dimethoxypyridine precursor. The reaction conditions would need to be carefully controlled to achieve selective nitration at the 5-position.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine could be employed. For instance, starting from a di-chloro-nitropyridine, sequential substitution with methoxide ions could yield the desired product. The reactivity of halogenated nitropyridines is well-documented, with the nitro group strongly activating the ring towards nucleophilic attack.[3][4]

Experimental Workflow: Conceptual Synthesis via SNAr

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups:

-

Nitro Group: The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as diazotization and subsequent coupling reactions or amide bond formation.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron density of the ring, influenced by the methoxy and nitro groups, will direct its reactivity in electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group makes such reactions challenging.

-

Methoxy Groups: The methoxy groups can potentially be cleaved under harsh acidic conditions to yield the corresponding hydroxypyridine derivatives.

Solubility and Physical State

While quantitative solubility data is not available, based on its structure, this compound is expected to be a solid at room temperature and exhibit solubility in common organic solvents. The polarity of the molecule, arising from the nitro and methoxy groups and the pyridine nitrogen, suggests it would be soluble in polar aprotic solvents and alcohols.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally related nitropyridine compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5][6] Compounds in this class may cause skin and eye irritation.[6]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The strategic placement of the methoxy and nitro groups allows for diverse chemical modifications, making it an attractive starting material for the development of novel compounds with potential biological activity. Nitropyridine derivatives are known to be precursors for a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[3]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet fully available in the public literature, its structural features suggest a rich and versatile reactivity. Further investigation into its physicochemical properties and synthetic applications is warranted to fully exploit its potential in the development of novel chemical entities.

References

An In-depth Technical Guide to 2,4-Dimethoxy-5-nitropyridine (CAS: 607373-84-2): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxy-5-nitropyridine, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. While not as extensively documented as some commodity reagents, its unique electronic and structural features make it a valuable intermediate in the synthesis of complex, biologically active molecules. This document consolidates available information on its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical, field-proven insights. We will delve into the mechanistic underpinnings of its synthesis and reactivity, provide detailed, actionable protocols, and contextualize its utility within contemporary drug discovery programs, particularly in the development of kinase inhibitors.

Introduction: The Strategic Value of Substituted Nitropyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of specific substituents allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. Nitropyridines, in particular, serve as exceptionally versatile precursors. The strongly electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to a range of chemical transformations.

This compound emerges as a strategic intermediate for several key reasons:

-

Activated for Nucleophilic Aromatic Substitution (SNAr): While the methoxy groups themselves are poor leaving groups compared to halogens, their precursor, 2,4-dichloro-5-nitropyridine, is highly activated for SNAr. This allows for the sequential and regioselective introduction of the two methoxy groups.

-

Modulation of Reactivity: The two electron-donating methoxy groups electronically modify the pyridine ring, influencing the reactivity of the nitro group and the pyridyl nitrogen.

-

Synthetic Handle for Further Diversification: The nitro group can be readily reduced to an amine, which then serves as a versatile handle for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, enabling the construction of diverse compound libraries. This transformation is pivotal for its application in synthesizing kinase inhibitors, where an amino group is often a key pharmacophoric element.[1]

This guide will first elucidate the most plausible synthetic route to this compound, drawing from established reactivity principles of its halogenated precursors. Subsequently, we will explore its chemical properties, characteristic reactivity, and its application in the synthesis of advanced bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 607373-84-2 | [2] |

| Molecular Formula | C₇H₈N₂O₄ | [2] |

| Molecular Weight | 184.15 g/mol | [2] |

| Appearance | Expected to be a solid | |

| Topological Polar Surface Area (TPSA) | 77.2 Ų | [2] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectroscopic Characterization

While a publicly available, peer-reviewed full data set for this compound is not readily found, we can predict its characteristic spectroscopic features based on its structure and data from closely related analogs. Commercial suppliers may provide spectra upon request.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. The electron-withdrawing nitro group will deshield the adjacent proton at C-6, shifting it further downfield compared to the proton at C-3. Two singlets corresponding to the two methoxy groups will be observed in the upfield region, typically between 3.9 and 4.2 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbon atoms attached to the oxygen (C-2 and C-4) and the nitro group (C-5) will be significantly deshielded. The carbons of the two methoxy groups will appear in the 50-60 ppm range. The general chemical shift regions for substituted pyridines are well-established.[4][5][6]

-

Mass Spectrometry: Under electrospray ionization (ESI) conditions, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 185.15. Electron Ionization (EI) would likely show the molecular ion at m/z 184.15, along with fragmentation patterns corresponding to the loss of methoxy and nitro groups.

Synthesis of this compound

The most logical and industrially scalable synthesis of this compound proceeds via a sequential nucleophilic aromatic substitution (SNAr) starting from the readily available 2,4-dichloro-5-nitropyridine.

Mechanistic Rationale

The synthetic strategy is grounded in the well-established principles of SNAr on electron-deficient heterocyclic systems.[7]

-

Activation: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position.

-

Regioselectivity of Nucleophilic Attack: The chlorine atoms at the C-2 and C-4 positions are both activated towards nucleophilic attack. However, the C-4 position is generally more reactive. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C-4 can be effectively delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group. Attack at the C-2 position also allows for delocalization but is often sterically more hindered.[7]

-

Double Displacement: The reaction with sodium methoxide will first displace the more reactive C-4 chlorine, followed by the displacement of the C-2 chlorine to yield the final dimethoxy product.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the methoxylation of dichloronitropyridines and related systems.[8] Researchers should perform their own risk assessment and optimization.

Materials:

-

2,4-Dichloro-5-nitropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous Methanol

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol.

-

Reagent Addition: To the stirred solution, add sodium methoxide (a slight excess, e.g., 2.2-2.5 eq) portion-wise at room temperature. The addition may be exothermic; cooling in an ice bath may be necessary to maintain control.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material and the mono-substituted intermediate are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water and an organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Reactivity and Synthetic Applications

The synthetic utility of this compound primarily revolves around the transformation of the nitro group, which unlocks a multitude of subsequent chemical modifications.

Reduction of the Nitro Group

The most common and critical reaction is the reduction of the nitro group to an amine, yielding 5-amino-2,4-dimethoxypyridine. This transformation is a gateway to a vast array of derivatives and is a key step in the synthesis of many kinase inhibitors.[1][9]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.

-

Metal-Mediated Reduction: Reagents such as iron powder in acetic acid, tin(II) chloride in ethanol or ethyl acetate, or sodium dithionite are effective for this reduction.[1]

Application in the Synthesis of Kinase Inhibitors

The resulting 5-amino-2,4-dimethoxypyridine is a valuable building block for constructing the core scaffolds of various kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The amino group of 5-amino-2,4-dimethoxypyridine can be further functionalized to build complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to be effective hinge-binding motifs in many kinase inhibitors.[9] For example, the amine can be coupled with other heterocyclic fragments, often through SNAr or Buchwald-Hartwig amination reactions, to generate advanced drug candidates. The methoxy groups at the 2- and 4-positions play a crucial role in modulating the electronics of the pyridine ring and can provide vectors for improving solubility and pharmacokinetic properties.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound, with CAS number 607373-84-2, represents a specialized yet highly valuable intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis from 2,4-dichloro-5-nitropyridine is governed by the predictable and well-understood principles of nucleophilic aromatic substitution. The true synthetic power of this reagent is realized upon the reduction of its nitro group, which provides a versatile amino-substituted pyridine scaffold. For drug development professionals, particularly those working on kinase inhibitors, understanding the synthesis and reactivity of this and related building blocks is crucial for the efficient design and construction of novel therapeutic agents. As the demand for sophisticated heterocyclic scaffolds continues to grow, the importance of intermediates like this compound in enabling innovative drug discovery is set to increase.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 607373-84-2|this compound|BLD Pharm [bldpharm.com]

- 4. testbook.com [testbook.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

solubility of 2,4-Dimethoxy-5-nitropyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxy-5-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key heterocyclic intermediate in pharmaceutical synthesis.[1] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and draws comparisons with structurally analogous nitropyridines. Crucially, this guide furnishes detailed, field-proven experimental protocols to empower researchers to determine precise solubility parameters in their own laboratory settings. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring robust and reproducible results essential for process development, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility

This compound (CAS No: 607373-84-2, Formula: C₇H₈N₂O₄) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry.[1] The journey of any active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being paramount. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and directly impacts the bioavailability and formulation strategies of the final drug product.

Understanding the solubility of an intermediate like this compound is not merely an academic exercise. It is a foundational requirement for:

-

Process Optimization: Selecting appropriate solvents to ensure efficient reaction, crystallization, and purification, thereby maximizing yield and purity.

-

Formulation Development: Providing the necessary data to develop stable and effective dosage forms.

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis such as HPLC and GC.

This guide is structured to provide both theoretical insights and practical, actionable protocols to address the solubility challenges associated with this compound.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, where the polarity, hydrogen bonding capacity, and overall size of the solute and solvent molecules determine the extent of dissolution.[2]

The key physicochemical properties of this compound are summarized below, providing a basis for predicting its behavior in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| XLogP3 | 1.53 | [1] |

| Topological Polar Surface Area (TPSA) | 77.2 Ų | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

Expert Analysis of Physicochemical Properties:

-

Polarity and TPSA: The TPSA of 77.2 Ų is significant, arising from the nitro group (O=N=O) and the two methoxy (-OCH₃) ether oxygens. This substantial polarity suggests that this compound will favor dissolution in polar organic solvents.

-

Hydrogen Bonding: With five hydrogen bond acceptors (four oxygen atoms and the pyridine nitrogen) and no donors, the molecule can readily interact with protic solvents (like alcohols) that can donate hydrogen bonds. This enhances solubility in solvents such as methanol and ethanol.

-

Lipophilicity (XLogP3): An XLogP3 value of 1.53 indicates a moderate degree of lipophilicity. This suggests that while the compound is polar, it will still possess some solubility in less polar solvents but is unlikely to be highly soluble in non-polar hydrocarbons like hexane or toluene.

Based on this profile, the expected solubility trend is: Polar Aprotic Solvents > Polar Protic Solvents > Non-Polar Solvents .

Comparative Analysis with Analogous Compounds

In the absence of direct quantitative data, examining the solubility of structurally related compounds provides an invaluable benchmark. 2,4-Dichloro-5-nitropyridine is a close structural analog, differing primarily in the substitution at the 2 and 4 positions (chloro vs. methoxy).

Table 2: Quantitative Solubility Data for 2,4-Dichloro-5-nitropyridine [3]

| Solvent System | Solvent Type | Dielectric Constant (20°C) | Solubility (g/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | >200 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | >200 |

| Acetonitrile | Polar Aprotic | 37.5 | 180 |

| Acetone | Polar Aprotic | 20.7 | 160 |

| Methanol | Polar Protic | 32.7 | 150 |

| Ethanol | Polar Protic | 24.5 | 125 |

| Isopropanol | Polar Protic | 19.9 | 80 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 95 |

| Toluene | Non-Polar | 2.4 | 15 |

| Hexane | Non-Polar | 1.9 | <1 |

Field Insights: The methoxy groups in this compound are less electronegative but better hydrogen bond acceptors than the chloro groups in the analog. This suggests that the solubility of our target compound in polar protic solvents like methanol and ethanol could be comparable or even slightly higher than that of 2,4-Dichloro-5-nitropyridine. The high solubility in polar aprotic solvents like DMSO and DMF is expected to be a shared characteristic.[3]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, the thermodynamic shake-flask method is the gold standard, providing the equilibrium solubility of a compound in a given solvent at a specific temperature.[4][5]

Principle

An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology (Gravimetric Analysis)

This protocol is robust and does not require a chromophore, making it universally applicable.

-

Preparation: Accurately weigh a clean, dry glass vial. Add an excess amount of this compound (enough to ensure solid remains after equilibration). Record the total mass.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a shaking incubator or on a magnetic stir plate at a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. The extended time is crucial to ensure true thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation at a moderate speed (e.g., 5000 rpm for 10 minutes) is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. It is critical not to disturb the solid pellet. Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent from the dish under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Final Weighing: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and prevent moisture absorption. Weigh the dish containing the dried solute residue.

-

Calculation:

-

Mass of dissolved solid = (Final weight of dish + residue) - (Initial weight of empty dish).

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant sampled (mL).

-

Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring the presence of undissolved solid at the end of the equilibration period, confirming that the solution was indeed saturated. Running replicates (n=3) is mandatory for statistical validity.

High-Throughput Solubility Screening via UV/Vis Spectrophotometry

For screening solubility in multiple solvents, a UV/Vis spectrophotometry-based method can be more efficient, provided the compound has a suitable chromophore and obeys the Beer-Lambert law.[2][4]

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax). The nitro-aromatic system is expected to provide a strong UV absorbance.

-

Generate a Calibration Curve:

-

Prepare a concentrated stock solution of the compound in the solvent of interest with a precisely known concentration.

-

Perform a series of accurate dilutions to create at least five standard solutions of decreasing concentration.

-

Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.

-

Plot absorbance versus concentration. A linear regression should yield a correlation coefficient (R²) > 0.99, validating the method's linearity.[4]

-

-

Analyze Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask method (Steps 1-4).

-

Filter the saturated supernatant through a 0.22 µm syringe filter.

-

Accurately dilute a small volume of the clear filtrate with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.

-

Conclusion

While direct quantitative solubility data for this compound is not readily found in scientific literature, a robust solubility profile can be confidently predicted from its physicochemical characteristics. The compound is expected to be highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and moderately soluble in polar protic solvents (alcohols), with poor solubility in non-polar hydrocarbons. This guide provides the necessary comparative data from a close structural analog and, most importantly, equips the research and development scientist with two distinct, validated protocols to determine precise solubility values experimentally. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data critical for advancing pharmaceutical development projects.

References

molecular structure and weight of 2,4-Dimethoxy-5-nitropyridine

An In-Depth Technical Guide to 2,4-Dimethoxy-5-nitropyridine

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] As a functionalized N-heterocycle, its structure is primed for diverse chemical transformations, making it an important precursor for the synthesis of more complex molecular architectures. The pyridine core is a privileged scaffold in drug design, and the strategic placement of two electron-donating methoxy groups and a strongly electron-withdrawing nitro group imparts a unique reactivity profile to this molecule.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its utility for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by a pyridine ring substituted at the C2 and C4 positions with methoxy (-OCH₃) groups and at the C5 position with a nitro (-NO₂) group. This specific arrangement dictates its electronic properties and reactivity. The methoxy groups donate electron density into the ring via resonance, while the nitro group strongly withdraws electron density, making the molecule electron-poor, particularly at positions ortho and para to the nitro group.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 607373-84-2 | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Exact Mass | 184.04840674 Da | [1] |

| Density | 1.292 g/cm³ | [1] |

| Category | Pharmaceutical Intermediate, Heterocyclic |[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The logical precursor for this transformation is 2,4-dichloro-5-nitropyridine. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, activates the chlorine atoms at the C2 and C4 positions, making them excellent leaving groups for nucleophilic attack.[3][4]

The protocol described below is based on a well-established method for the methoxylation of analogous chloronitropyridine systems, ensuring a high-yield and reliable procedure.[5]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0°C. This in situ preparation generates sodium methoxide, a potent nucleophile.

-

Reaction Initiation: Prepare a solution of 2,4-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous methanol. Add this solution dropwise to the stirred sodium methoxide solution at 0°C. Causality: The low temperature controls the exothermic reaction and minimizes potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, carefully quench by adding water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate. Rationale: The product is significantly more soluble in the organic phase, allowing for its separation from inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques.[6] Based on established principles of NMR spectroscopy and the known effects of its functional groups, a predicted spectrum can be described.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | - H-6 Proton (singlet): ~8.8-9.0 ppm. Deshielded due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group. - H-3 Proton (singlet): ~6.8-7.0 ppm. Shielded relative to H-6, located between two electron-donating methoxy groups. - C-4 Methoxy (singlet, 3H): ~4.0-4.2 ppm. - C-2 Methoxy (singlet, 3H): ~4.0-4.2 ppm. |

| ¹³C NMR | - C-2 & C-4: ~160-165 ppm (attached to oxygen). - C-6: ~150-155 ppm. - C-5: ~135-140 ppm (attached to nitro group). - C-3: ~95-100 ppm (shielded by two methoxy groups). - Methoxy Carbons: ~55-60 ppm. |

| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 184. - Key Fragments: Loss of a methyl group (-CH₃, m/z=169), a methoxy group (-OCH₃, m/z=153), and the nitro group (-NO₂, m/z=138). |

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the reactivity of its nitro group. This group serves as a versatile synthetic handle for introducing further molecular diversity.

-

Reduction to an Amine: The most common transformation is the reduction of the nitro group to an amine (2,4-dimethoxy-pyridin-5-amine). This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl). This transformation opens up a vast array of subsequent reactions.

-

Amide Bond Formation: The resulting aminopyridine is a key nucleophile for forming amide bonds with activated carboxylic acids, a cornerstone of medicinal chemistry for linking molecular fragments.

-

Precursor for Kinase Inhibitors: Substituted aminopyridines are core components of many small-molecule kinase inhibitors. The strategic placement of the methoxy groups can influence solubility, metabolic stability, and binding interactions within the ATP-binding pocket of a target kinase. The amine at the C5 position provides a critical vector for building out the rest of the inhibitor structure.[8] Computational studies on similar nitropyridine derivatives have highlighted their potential as inhibitors for viral proteins like those in SARS-CoV-2, suggesting a broad applicability in antiviral research.[9]

Safety and Handling

-

Hazard Class: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[10][12][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If on skin, wash with soap and water. If ingested or inhaled, seek immediate medical attention.[10]

Conclusion

This compound is a synthetically valuable heterocyclic compound with significant potential as a building block for complex, biologically active molecules. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its nitro group make it an attractive intermediate for researchers in drug discovery and development. A thorough understanding of its structure, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 607373-84-2|this compound|BLD Pharm [bldpharm.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-甲氧基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

reactivity of the nitro group in 2,4-Dimethoxy-5-nitropyridine

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2,4-Dimethoxy-5-nitropyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical , a pivotal heterocyclic building block in modern medicinal chemistry. The document elucidates the profound influence of the electron-withdrawing nitro group on the pyridine scaffold, focusing on its two primary modes of reactivity: reduction to the corresponding aniline and its role in activating the ring toward nucleophilic aromatic substitution. This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights, incorporating detailed experimental protocols, mechanistic diagrams, and a survey of its applications in the synthesis of complex therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative whose value in organic synthesis is anchored in the versatile reactivity of its nitro group. The pyridine core is a privileged scaffold in drug discovery, and the specific substitution pattern of this molecule—two electron-donating methoxy groups and one powerful electron-withdrawing nitro group—creates a unique electronic landscape that chemists can exploit for molecular construction.

The strategic placement of the nitro group at the C5 position, flanked by a methoxy group at C4, renders it a powerful modulator of the ring's electronic properties. Its primary roles are twofold:

-

A Precursor to the Amino Group: The nitro group is readily reduced to a primary amine, 5-amino-2,4-dimethoxypyridine. This transformation is fundamental, as the resulting amino group serves as a versatile handle for a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.

-

An Activator for Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group significantly depletes electron density from the pyridine ring, particularly at the positions ortho and para to it. This electronic deficit facilitates the attack of nucleophiles, enabling the construction of complex molecular architectures.

This guide will dissect these two core aspects of reactivity, providing the causal logic behind experimental choices and detailed methodologies for practical application.

Reduction of the Nitro Group: Gateway to Functionalization

The conversion of the nitro group to an amine is arguably the most critical and widely utilized transformation of this compound. This reaction unlocks the potential for building diverse molecular libraries for drug discovery.[1][2]

Mechanistic Considerations and Reagent Selection

The reduction of an aromatic nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species. The overall transformation involves a six-electron reduction.

Caption: Stepwise reduction of an aromatic nitro group.

Several methods can accomplish this transformation, with the choice of reagent depending on factors like substrate tolerance, scale, and desired purity.[3]

| Reduction Method | Reagent System | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol, Room Temp, 1-50 bar H₂ | High yield, clean reaction, catalyst can be recycled | Catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, benzyl groups); requires specialized pressure equipment.[4] |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or AcOH | Aqueous/alcoholic solvent, heated | Cost-effective, highly chemoselective for nitro groups | Requires stoichiometric amounts of metal, leading to significant metal waste and often harsh acidic workup. |

| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, Methanol/Ethanol, Reflux | Avoids the use of high-pressure hydrogen gas | Can be slower than direct hydrogenation; hydrazine is highly toxic. |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates | Generates tin-based waste products that require careful disposal.[5] |

For the synthesis of high-purity pharmaceutical intermediates, catalytic hydrogenation is frequently the method of choice due to its efficiency and the clean nature of the final product, which is free from metallic impurities.[4]

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from established procedures for the reduction of related nitropyridine compounds and represents a robust method for generating 5-amino-2,4-dimethoxypyridine.[6]

Reaction: Reduction of this compound to 5-amino-2,4-dimethoxypyridine

Reagents and Materials:

-

This compound

-

10% Palladium on Carbon (10% Pd/C), 50% wet

-

Methanol (MeOH), ACS grade

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite® for filtration

-

Hydrogenation vessel (e.g., Parr shaker or autoclave)

Step-by-Step Methodology:

-

Vessel Preparation: Charge the hydrogenation vessel with this compound (1.0 eq) and Methanol (10-15 mL per gram of substrate).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (typically 2-5 mol% of Pd relative to the substrate). Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably wet, to avoid ignition upon contact with air and solvent.

-

Inerting: Seal the reaction vessel and purge the headspace with nitrogen gas three times to remove all oxygen.

-

Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 psi or ~3.5 bar).

-

Reaction: Commence vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the cessation of hydrogen uptake. For analytical confirmation, TLC or LC-MS can be used on a carefully depressurized and inerted sample.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel three times with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Trustworthiness Note: It is critical to keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-amino-2,4-dimethoxypyridine, which can be purified further by recrystallization or chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group's strong -I and -R electronic effects make the pyridine ring of this compound highly electrophilic, predisposing it to attack by nucleophiles. This reactivity is the cornerstone of SNAr reactions on this scaffold.[7][8]

Mechanistic Principles and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

-

Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][9]

-

Elimination: A leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex.[8] The stability of this intermediate is paramount, and the nitro group at C5 plays a crucial role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.[7][10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

In this compound, the positions activated by the C5-nitro group are C4 and C6 (ortho) and C2 (para). However, the methoxy groups at C2 and C4 are generally poor leaving groups compared to halogens. Therefore, SNAr reactions on this specific substrate are less common than on its halogenated analogs like 2,4-dichloro-5-nitropyridine.[7] Nonetheless, under forcing conditions or with highly reactive nucleophiles, substitution of a methoxy group, particularly at the C4 position, may be possible.

More relevant to this scaffold is the concept of Vicarious Nucleophilic Substitution (VNS) , where a nucleophile carrying a leaving group attacks a C-H position on the electron-deficient ring, typically ortho to the nitro group (the C6 or C4 position if the methoxy group were absent).[9][11] This allows for direct C-H functionalization, a powerful modern synthetic strategy.

Application in Synthesis: Building Complex Molecules

The true utility of this compound is realized when its reactivity is applied in multi-step syntheses. The amine generated from nitro reduction is a key intermediate for building pharmacologically active molecules. For example, it serves as a precursor for creating pyrimidine derivatives investigated as selective dopamine D5 receptor partial agonists and other complex heterocyclic systems.[12]

Caption: Synthetic utility workflow starting from this compound.

Conclusion and Future Outlook

This compound is a quintessential example of a strategic building block in modern organic synthesis. The reactivity of its nitro group is not a monolithic feature but a duality of function. As a latent amino group, it provides a reliable and efficient entry point for introducing nitrogen-based functionality, crucial for tuning the pharmacological properties of drug candidates. As an electronic activator, it primes the pyridine ring for complex bond-forming events.

For the drug development professional, a deep understanding of this reactivity is essential. Mastering the controlled reduction of the nitro group while preserving other sensitive functionalities, and recognizing the potential for nucleophilic substitution, allows for the rational design and efficient execution of synthetic routes to novel and potent therapeutic agents. Future research will likely focus on expanding the scope of C-H functionalization reactions on this scaffold and developing even more selective and sustainable reduction methodologies.

References

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 2,4-Dimethoxy-5-nitropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged structure in a multitude of bioactive molecules, particularly in the realm of kinase inhibitors.[2] Among the vast array of functionalized pyridines, 2,4-dimethoxy-5-nitropyridine has emerged as a highly valuable and versatile building block. The strategic placement of two methoxy groups and a nitro functionality on the pyridine ring offers a nuanced reactivity profile, enabling chemists to perform selective transformations and construct complex molecular architectures with a high degree of control.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive molecules. We will delve into the fundamental chemical principles governing its reactivity, provide detailed, field-proven protocols for key transformations, and illustrate its application in the synthesis of a kinase inhibitor scaffold.

Core Principles of Reactivity: A Tale of Two Methoxy Groups and a Nitro Activator

The synthetic utility of this compound is primarily dictated by the interplay of its three substituents. The potent electron-withdrawing nature of the nitro group at the 5-position significantly acidifies the pyridine ring, rendering the carbons at the 2- and 4-positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[3]

A critical aspect of the reactivity of this scaffold is the regioselectivity of nucleophilic attack. The methoxy group at the 4-position is significantly more labile than the one at the 2-position. This preferential reactivity is a direct consequence of the ability of the ortho-disposed nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. This stabilization is not as effective for attack at the C2 position. This inherent electronic bias allows for the selective displacement of the C4-methoxy group, providing a reliable handle for the introduction of diverse functionalities.

Application in Kinase Inhibitor Synthesis: A Step-by-Step Workflow

The 2,4-disubstituted-5-nitropyridine core is a common feature in a variety of kinase inhibitors.[3] The following workflow details the synthesis of a key intermediate, 4-amino-2-methoxy-5-nitropyridine, and its subsequent elaboration, demonstrating the practical application of this compound in this critical area of drug discovery.

Workflow Overview

The overall synthetic strategy involves a regioselective nucleophilic aromatic substitution at the C4 position, followed by the reduction of the nitro group to an amine. This diamino-pyridine scaffold can then be further functionalized to generate a library of potential kinase inhibitors.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-methoxy-5-nitropyridine

This protocol details the regioselective displacement of the C4-methoxy group of this compound with ammonia to yield the key intermediate, 4-amino-2-methoxy-5-nitropyridine.[4] This intermediate is a valuable building block for the synthesis of various pharmaceuticals.[4]

Materials:

-

This compound

-

Ammonia solution (e.g., 7N in Methanol)

-

Methanol

-

Pressure vessel (e.g., sealed tube)

-

Stir plate with heating capabilities

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a pressure vessel, add this compound (1.0 eq).

-

Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq). The vessel should not be filled more than two-thirds of its capacity.

-

Seal the vessel tightly.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully vent the pressure vessel in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-amino-2-methoxy-5-nitropyridine as a solid.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| This compound | C₇H₈N₂O₄ | 184.15 | - |

| 4-Amino-2-methoxy-5-nitropyridine | C₆H₇N₃O₃ | 169.14 | 85-95 |

Protocol 2: Reduction of the Nitro Group to Synthesize 2-Methoxy-pyridine-4,5-diamine

This protocol describes the reduction of the nitro group of 4-amino-2-methoxy-5-nitropyridine to the corresponding amine, yielding the versatile diamine intermediate. This transformation is a common step in the synthesis of many heterocyclic bioactive molecules.[2]

Materials:

-

4-Amino-2-methoxy-5-nitropyridine

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 4-amino-2-methoxy-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5-10 eq) and ammonium chloride (4-8 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-pyridine-4,5-diamine. This product is often used in the next step without further purification.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4-Amino-2-methoxy-5-nitropyridine | C₆H₇N₃O₃ | 169.14 | - |

| 2-Methoxy-pyridine-4,5-diamine | C₆H₉N₃O | 139.16 | 80-90 |

Mechanistic Insights: The Rationale Behind Regioselectivity

The preferential substitution at the C4 position is a cornerstone of the synthetic strategy employing 2,4-disubstituted-5-nitropyridines. This regioselectivity is electronically driven and can be rationalized by examining the resonance structures of the Meisenheimer complex intermediates.

Caption: Resonance stabilization of Meisenheimer intermediates.

As depicted, nucleophilic attack at the C4 position allows for the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group, a highly stabilizing interaction. In contrast, attack at the C2 position does not permit this direct resonance stabilization, resulting in a higher energy intermediate and a slower reaction rate. This difference in activation energies is the fundamental reason for the observed high regioselectivity.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. Its well-defined reactivity, governed by the activating nitro group and the differential lability of the two methoxy substituents, allows for the controlled and regioselective introduction of key functionalities. The protocols outlined in this application note provide a robust foundation for researchers to leverage this valuable scaffold in their drug discovery programs. The resulting diamine intermediate is primed for a wide array of subsequent chemical transformations, opening the door to the creation of diverse libraries of novel compounds for biological screening. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will undoubtedly remain a critical component of successful drug development endeavors.

References

Application Notes and Protocols: 2,4-Dimethoxy-5-nitropyridine as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[1] A recurring theme in the medicinal chemistry of kinase inhibitors is the concept of "privileged scaffolds" – core molecular frameworks that are capable of binding to the ATP-binding site of multiple kinases. These scaffolds serve as a foundational template for the development of potent and selective inhibitors through systematic chemical modification.

The substituted pyridine core is one such privileged scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[2] This application note focuses on the utility of 2,4-dimethoxy-5-nitropyridine as a strategic building block for the synthesis of diverse kinase inhibitor libraries. The strategic placement of its functional groups—two methoxy groups at positions amenable to nucleophilic substitution and a nitro group that can be readily converted to an amine—provides a versatile platform for introducing molecular diversity and tailoring inhibitor properties. We will explore the chemical logic behind its use and provide detailed protocols for its transformation into key intermediates for kinase inhibitor synthesis.

Chemical Reactivity and Strategic Value of this compound

The synthetic versatility of this compound stems from the electronic nature of the pyridine ring, which is further modulated by its substituents. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, making the carbon atoms at the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr). While methoxy groups are generally poorer leaving groups than halogens (as seen in the analogous 2,4-dichloro-5-nitropyridine), their displacement can be achieved with appropriate nucleophiles under thermal or catalyzed conditions. This allows for the sequential and regioselective introduction of various functionalities.

The true synthetic power of this building block is realized in a multi-step approach:

-

Selective Nucleophilic Aromatic Substitution (SNAr): One or both methoxy groups can be displaced by a variety of nucleophiles, most commonly amines, to install key side chains that will interact with the solvent-exposed regions of the kinase active site.

-

Nitro Group Reduction: The nitro group can be efficiently reduced to a primary amine. This amine is a crucial functional handle for further derivatization and often serves as a key hydrogen bond donor for interaction with the kinase hinge region.

-